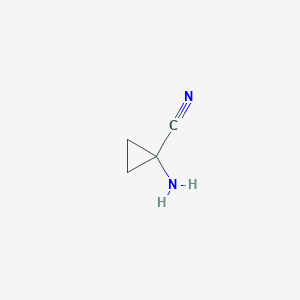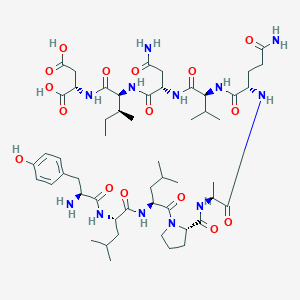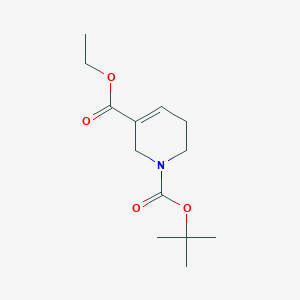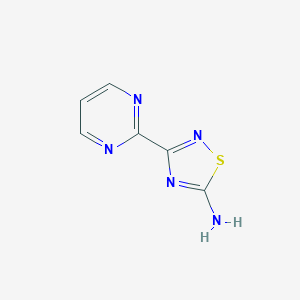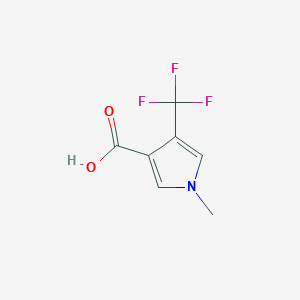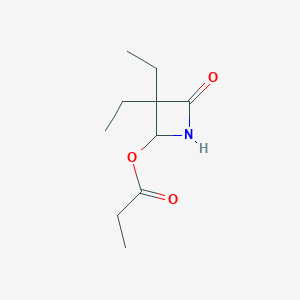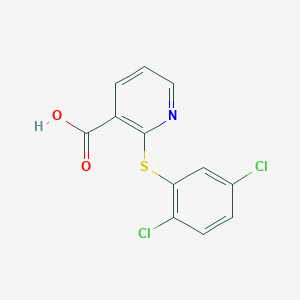
2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid, also known as DCSNA, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of nicotinic acid derivatives and has been studied for its ability to modulate different biological pathways.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid involves the activation of different signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid has a range of biochemical and physiological effects, including the inhibition of tumor growth, the induction of apoptosis, and the modulation of immune responses. Additionally, 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid has been shown to have anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid in lab experiments is its ability to modulate different biological pathways, which makes it a versatile tool for studying various diseases. However, one of the limitations of using 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid. One area of research is the development of novel drug formulations that can enhance the solubility and bioavailability of 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid. Another area of research is the identification of specific molecular targets of 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid, which could lead to the development of more targeted therapies. Additionally, further studies are needed to explore the potential therapeutic applications of 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
In conclusion, 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. Studies have shown that 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid has the ability to modulate different biological pathways, which makes it a versatile tool for studying various diseases. However, further research is needed to explore the full potential of 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid in various diseases, and to overcome the limitations associated with its use in lab experiments.
Métodos De Síntesis
2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid can be synthesized using a multi-step process that involves the reaction of 2,5-dichlorothiophene with sodium hydride, followed by the reaction with ethyl 2-bromoisobutyrate. The resulting product is then subjected to a series of reactions that involve the use of various reagents, including sodium hydroxide, hydrochloric acid, and nitric acid. The final product is obtained by the reaction of the intermediate compound with nicotinic acid.
Aplicaciones Científicas De Investigación
2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. Studies have shown that 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid has the ability to modulate different biological pathways, including the inhibition of angiogenesis, the induction of apoptosis, and the modulation of immune responses.
Propiedades
Número CAS |
181527-55-9 |
|---|---|
Nombre del producto |
2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid |
Fórmula molecular |
C12H7Cl2NO2S |
Peso molecular |
300.2 g/mol |
Nombre IUPAC |
2-(2,5-dichlorophenyl)sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7Cl2NO2S/c13-7-3-4-9(14)10(6-7)18-11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17) |
Clave InChI |
TYEMHXCHVTYDMB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SC2=C(C=CC(=C2)Cl)Cl)C(=O)O |
SMILES canónico |
C1=CC(=C(N=C1)SC2=C(C=CC(=C2)Cl)Cl)C(=O)O |
Sinónimos |
2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



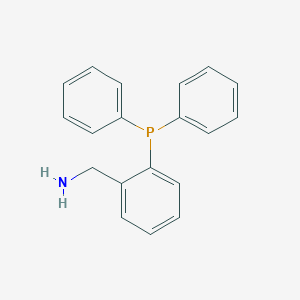
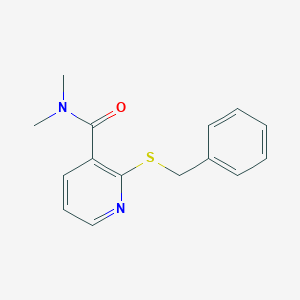
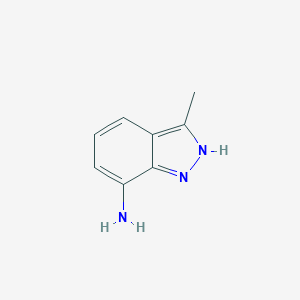
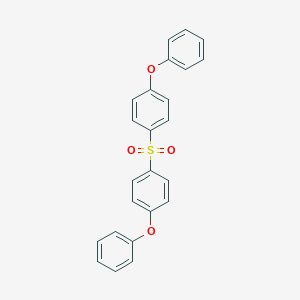
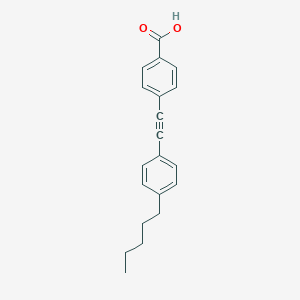
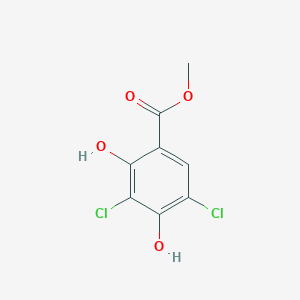
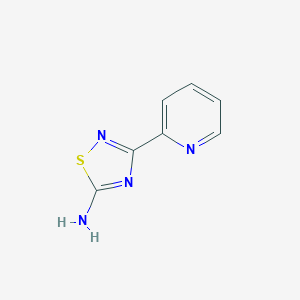
![1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane](/img/structure/B178391.png)
